molecular formula C18H17BrN2O B1442319 5-(benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine CAS No. 1262133-29-8

5-(benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Cat. No.: B1442319
CAS No.: 1262133-29-8
M. Wt: 357.2 g/mol
InChI Key: HCPQBNNCIMQKLM-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine ( 1262133-29-8) is a high-value chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a molecular formula of C18H17BrN2O and a molecular weight of 357.24 g/mol . The structure of this reagent integrates three key functional moieties: a benzyloxy-protected pyridine, a bromine substituent, and a 2,5-dimethylpyrrole group. The presence of the bromine atom at the 3-position of the pyridine ring makes it an excellent candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings . This allows researchers to efficiently create a diverse array of more complex structures for screening and optimization. The 2,5-dimethyl-1H-pyrrol-1-yl group can act as a protected amine or a directing group in coordination chemistry, while the benzyloxy group offers a versatile handle for deprotection or ether modification. As such, this compound serves as a crucial building block in the synthesis of potential pharmaceutical candidates, including kinase inhibitors and other small-molecule therapeutics. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-2-(2,5-dimethylpyrrol-1-yl)-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O/c1-13-8-9-14(2)21(13)18-17(19)10-16(11-20-18)22-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPQBNNCIMQKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=N2)OCC3=CC=CC=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, with the molecular formula C18H18BrN2OC_{18}H_{18}BrN_2O and CAS Number 1083329-33-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological evaluations, particularly focusing on antiviral and anticancer activities.

Synthesis

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by the introduction of the benzyloxy and pyrrol moieties. The synthesis pathways often utilize various coupling reactions to achieve the desired molecular structure.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies, particularly against viral pathogens and cancer cell lines. The following sections summarize key findings from recent research.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyridine derivatives, including those similar to this compound. For instance:

  • Evaluation Against H5N1 and SARS-CoV-2:
    A related study evaluated benzothiazolyl-pyridine hybrids against H5N1 and SARS-CoV-2 viruses. Compounds with structural similarities exhibited significant antiviral activity, with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 3.669 μM for a potent derivative) .
CompoundVirus TargetIC50 (μM)Inhibition (%)
8hH5N10.593
8fSARS-CoV-210.520Not specified
14bSARS-CoV-270.48Not specified

Anticancer Activity

The anticancer properties of pyrrole derivatives have also been investigated. Compounds structurally related to this compound have shown promising results in inhibiting various cancer cell lines.

  • Mechanism of Action:
    The mechanism often involves interference with DNA replication or modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study on Pyrrole Derivatives:
    A study demonstrated that pyrrole-based compounds exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Inhibition Studies:
    In vitro assays indicated that certain derivatives led to significant reductions in cell viability in breast and lung cancer cell lines, with IC50 values ranging from 15 μM to over 100 μM depending on the specific structural modifications .

Scientific Research Applications

The compound has been evaluated for various biological activities, particularly in antiviral and anticancer research. Its structural features contribute to its potential efficacy against different diseases.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds structurally related to 5-(benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Key Findings:

  • Evaluation Against Viruses : Research has shown significant activity against viral pathogens such as H5N1 and SARS-CoV-2. For instance, related pyridine derivatives exhibited promising IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 3.669 μM) .
CompoundVirus TargetIC50 (μM)Inhibition (%)
8hH5N10.593
8fSARS-CoV-210.520Not specified
14bSARS-CoV-270.48Not specified

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies indicate that pyrrole derivatives can selectively target cancer cells while sparing normal cells.

Mechanism of Action :
The mechanism often involves interference with DNA replication or modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Studies :

  • Pyrrole Derivatives Study : A study demonstrated that pyrrole-based compounds exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Inhibition Studies : In vitro assays indicated that certain derivatives led to significant reductions in cell viability in breast and lung cancer cell lines, with IC50 values ranging from 15 μM to over 100 μM depending on the specific structural modifications .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Bromination of Pyridine Derivatives : This step introduces the bromine atom into the pyridine ring.
  • Introduction of Benzyloxy and Pyrrol Moieties : Various coupling reactions are employed to attach these functional groups to achieve the desired molecular structure .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares the target compound with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
5-(Benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine C₁₈H₁₇BrN₂O 357.26 1262133-29-8 Br (position 3), benzyloxy (5), 2,5-dimethylpyrrole (2)
5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (non-brominated analog) C₁₈H₁₈N₂O 278.36 1083329-33-2 Benzyloxy (5), 2,5-dimethylpyrrole (2) (no Br)
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₂₀H₂₈BrN₂O₅ 465.35 Not provided Br (position 5), tert-butyl carbamate, dimethoxymethyl (3)
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₂₀H₃₂BrN₂O₂Si 464.47 Not provided Br (position 5), methoxy (3), tBDMS-protected pyrrolidine

Key Observations :

  • Bromine vs. Non-Brominated Analogs: The bromine atom increases molecular weight by ~79 g/mol compared to the non-brominated analog (278.36 vs. 357.26 g/mol) and enhances electrophilic reactivity .
  • Substituent Effects : The benzyloxy group in the target compound improves solubility in organic solvents compared to tert-butyl or silyl-protected analogs (e.g., compounds), which are bulkier and more lipophilic .

Physicochemical Properties

  • Melting/Boiling Points: Data are unavailable for the target compound, but brominated analogs typically have higher melting points than non-brominated derivatives due to increased molecular weight and crystal packing efficiency.
  • Solubility: The benzyloxy group enhances solubility in dichloromethane and THF, whereas tert-butyl or silyl-protected analogs () are more soluble in non-polar solvents .

Preparation Methods

Introduction of the Benzyloxy Group at Position 5

The benzyloxy substituent is typically introduced via nucleophilic aromatic substitution or via Ullmann-type etherification reactions on a suitably activated pyridine derivative.

  • Starting Material: 5-hydroxy-3-bromo-2-chloropyridine or 5-hydroxy-3-bromopyridine.
  • Method: The hydroxyl group at position 5 is converted to the benzyloxy group by reaction with benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in DMF) to provide 5-(benzyloxy)-3-bromo-2-chloropyridine.
  • Alternative: Ullmann ether synthesis using copper catalysts can also be employed for the formation of the C–O bond under milder conditions.

Selective Bromination at Position 3

  • Bromination is achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and solvent conditions to selectively brominate the pyridine ring at position 3.
  • The presence of electron-donating groups such as benzyloxy at position 5 directs bromination to the 3-position due to electronic effects.

Introduction of the 2,5-Dimethyl-1H-pyrrol-1-yl Group at Position 2

  • The 2-position substitution with the 2,5-dimethylpyrrole moiety is commonly achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling.
  • Palladium-Catalyzed Amination: The 2-chloropyridine derivative bearing the 5-(benzyloxy) and 3-bromo substituents is reacted with 2,5-dimethylpyrrole under Pd(0) catalysis, with suitable ligands and base, to afford the desired 2-(2,5-dimethyl-1H-pyrrol-1-yl) substitution.
  • Reaction Conditions: Typical conditions involve Pd2(dba)3 or Pd(OAc)2 with phosphine ligands (e.g., Xantphos), base such as cesium carbonate, and solvents like toluene or dioxane, heated under inert atmosphere.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product Intermediate
1 Etherification Benzyl bromide, K2CO3, DMF, RT to 60°C 5-(Benzyloxy)-3-bromo-2-chloropyridine
2 Selective Bromination NBS, Acetonitrile, 0–25°C 5-(Benzyloxy)-3-bromo-2-chloropyridine
3 Pd-Catalyzed Amination Pd2(dba)3, Xantphos, Cs2CO3, 2,5-dimethylpyrrole, toluene, reflux This compound

Research Findings and Optimization Notes

  • Regioselectivity: The order of substitution is critical; introduction of the benzyloxy group prior to bromination ensures selective bromination at the 3-position due to electronic directing effects of the ether.
  • Catalyst and Ligand Selection: Pd-catalyzed amination efficiency depends on ligand choice; bulky bidentate phosphines like Xantphos enhance coupling yields with heteroaryl chlorides.
  • Purification: Intermediates and final products are typically purified by column chromatography using silica gel with gradient elution (hexane/ethyl acetate).
  • Yields: Reported yields for each step range from moderate to high (60–85%), with overall yield dependent on purity and reaction optimization.
  • Safety: Brominated intermediates require handling precautions due to potential toxicity and irritant properties; reactions involving palladium catalysts require inert atmosphere techniques.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Challenges/Notes Yield Range (%)
Benzyloxy group introduction Benzyl bromide, K2CO3, DMF Requires dry conditions, base-sensitive 70–85
Bromination at position 3 NBS, acetonitrile, low temperature Control of regioselectivity 65–80
Pyrrole coupling at position 2 Pd2(dba)3, Xantphos, Cs2CO3, toluene Sensitive to moisture and air, ligand-dependent 60–75

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine?

  • Methodology : The compound can be synthesized via sequential functionalization of a pyridine scaffold.

Pyrrole Substitution : The 2,5-dimethylpyrrole group is introduced via a Paal-Knorr reaction using heterocyclic amines (e.g., aminopyridine derivatives) and 2,5-hexanedione under acid catalysis (e.g., MgI₂ etherate) .

Benzyloxy and Bromo Installation : The benzyloxy group at position 5 and bromo at position 3 are introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura for bromo retention). Purification typically involves flash chromatography with gradients of dichloromethane/ethyl acetate or heptane/ethyl acetate .

Q. How should researchers characterize this compound to confirm its structure?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions. For example, the pyrrole protons appear as singlet or doublet signals (δ 6.5–7.5 ppm), while benzyloxy protons show characteristic splitting (δ 4.5–5.5 ppm for OCH₂Ph) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated vs. observed).
  • X-ray Crystallography : If crystals are obtainable, use SHELXL for refinement and Mercury for visualization of anisotropic displacement ellipsoids and packing patterns .

Q. What are the key stability considerations for handling this compound?

  • Methodology :

  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Decomposition Risks : The bromo substituent may undergo hydrolysis under prolonged exposure to moisture. Monitor via TLC or HPLC for byproduct formation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model electronic effects of the bromo and benzyloxy groups. The electron-withdrawing bromo at position 3 may activate the pyridine ring for nucleophilic attack at position 4 or 5.
  • Docking Studies : Predict binding interactions if the compound is a pharmaceutical intermediate. Tools like AutoDock Vina can simulate interactions with biological targets (e.g., kinases) .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound?

  • Methodology :

  • Data Validation : Use WinGX to check for twinning or disorder. SHELXL’s TWIN command can refine twinned datasets.
  • Alternative Software : If SHELXL fails to converge, switch to Olex2 or Phenix for dual-space refinement. Cross-validate results with Mercury’s void analysis to detect solvent-accessible regions .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodology :

  • Synthetic Modifications : Replace bromo with iodo (via Finkelstein) or install aryl groups via Suzuki coupling. Modify the benzyloxy group to study steric/electronic effects .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate activity with substituent Hammett σ values or LogP .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

  • Methodology :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) for coupling steps. Use Design of Experiments (DoE) to optimize temperature, solvent (THF vs. DMF), and stoichiometry.
  • Scale-Up Considerations : Replace flash chromatography with recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Reactant of Route 2
5-(benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

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